molecular formula C23H24N4O2 B2770535 N-(3-methoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide CAS No. 1105231-16-0

N-(3-methoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B2770535
CAS No.: 1105231-16-0
M. Wt: 388.471
InChI Key: GDRVQRSOSDPPAK-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C23H24N4O2 and its molecular weight is 388.471. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Applications

A study identified a compound (not the exact compound but a related piperidine derivative) that selectively kills bacterial persisters without affecting normal antibiotic-sensitive cells. This discovery could lead to new ways of eradicating bacterial persisters, which are a major cause of antibiotic resistance (Kim et al., 2011).

Neuropharmacological Research

Research involving analogs of the specified compound has shown potential in neuropharmacology. For instance, a derivative has been identified as a high-affinity antagonist of 5-HT1A receptors, suggesting its utility in studying neuropsychiatric disorders (García et al., 2014).

Pain Management

Another study focused on chemical modification and analgesic activity of a related compound, exploring its potential in pain management. This research could contribute to the development of new analgesics with improved pharmacological profiles (Nie et al., 2020).

Anti-inflammatory Research

Compounds structurally similar to the one mentioned have shown anti-inflammatory properties. For instance, specific piperidine derivatives have been evaluated for their anti-inflammatory activity, potentially contributing to the development of new anti-inflammatory agents (Okunrobo & Usifoh, 2006).

Radioligand Development for PET Imaging

Some analogs have been developed as potential PET radioligands for imaging dopamine D3 receptors. The synthesis and evaluation of these compounds highlight their utility in neuroimaging, particularly for disorders related to dopaminergic dysfunction (Gao et al., 2008).

Properties

IUPAC Name

N-(3-methoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-29-20-11-5-10-19(15-20)24-23(28)18-9-6-14-27(16-18)22-13-12-21(25-26-22)17-7-3-2-4-8-17/h2-5,7-8,10-13,15,18H,6,9,14,16H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRVQRSOSDPPAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.